N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
This compound features a pyrrolo[3,2,1-ij]quinoline core substituted with a sulfonamide group at position 8 and a 4-oxo functional group. The sulfonamide nitrogen is further linked via an ethyl chain to a 3,5-dimethyl-1H-pyrazole ring bearing a furan-2-yl substituent at position 4. Though direct physicochemical data for this compound are unavailable in the provided evidence, analogs like 2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide () suggest a molecular weight >400 Da and moderate lipophilicity (logP ~4–5). The sulfonamide group enhances polarity, with hydrogen-bond donors/acceptors influencing solubility and target binding .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-14-21(19-4-3-11-30-19)15(2)26(24-14)10-8-23-31(28,29)18-12-16-5-6-20(27)25-9-7-17(13-18)22(16)25/h3-4,11-13,23H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANGETQJNPNZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of furan and pyrazole moieties along with a pyrroloquinoline framework, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes several functional groups that are known to influence biological activity:
| Component | Description |
|---|---|
| Furan Ring | Contributes to antioxidant and anti-inflammatory properties. |
| Pyrazole Moiety | Known for antimicrobial and anticancer activities. |
| Pyrroloquinoline Framework | Enhances interaction with biological targets. |
| Sulfonamide Group | Improves solubility and bioavailability. |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For instance, derivatives containing furan and pyrazole rings have demonstrated significant activity against various bacterial strains and fungi. The compound's broad-spectrum antimicrobial activity is evidenced by minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL in related studies .
Antioxidant Activity
The antioxidant properties of this compound are notable, with DPPH scavenging percentages reported between 84.16% and 90.52%. Such activity suggests that it can effectively neutralize free radicals, potentially reducing oxidative stress in biological systems .
Anti-inflammatory Effects
The compound exhibits substantial anti-inflammatory effects, as indicated by human red blood cell (HRBC) membrane stabilization assays. Percentages of stabilization ranged from 86.70% to 99.25%, demonstrating its potential utility in managing inflammatory conditions .
Cytotoxicity and Anticancer Potential
In vitro cytotoxicity assays have shown promising results for this compound against various cancer cell lines. For example, related compounds have exhibited IC50 values as low as 4 µM against K-562 cells, indicating strong anticancer activity . The mechanism of action may involve apoptosis induction in cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase B in E. coli with an IC50 value of 9.80 µM, comparable to established antibiotics like ciprofloxacin .
- Radical Scavenging : The presence of the furan ring enhances the compound's ability to scavenge free radicals.
- Membrane Stabilization : Its sulfonamide group contributes to the stabilization of cellular membranes under stress conditions.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that benzofuran-pyrazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : Another investigation reported that compounds with similar structures showed effective HRBC membrane stabilization percentages indicating their anti-inflammatory potential .
- Cytotoxicity Profiles : Research on related pyrazole derivatives revealed significant cytotoxic effects against various cancer cell lines with promising IC50 values .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrroloquinoline Sulfonamide Derivatives
The closest structural analog is 2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (). Key differences include:
- Core substitution : The target compound has a 4-oxo group vs. 2-oxo in the analog.
- Sulfonamide substituent: The target’s ethyl-linked pyrazole-furan group contrasts with the analog’s 4-phenoxyphenyl group.
- Physicochemical properties :
| Property | Target Compound (Est.) | Compound |
|---|---|---|
| Molecular Weight | ~470–500 Da | 420.49 Da |
| logP | ~4.5–5.0 | 4.22 |
| H-bond Donors | 2 (sulfonamide + NH?) | 1 |
| H-bond Acceptors | 9–10 (sulfonamide, furan, pyrazole) | 7 |
Pyrazole-Containing Sulfonamides
Several pyrazole-sulfonamide hybrids share functional motifs with the target compound:
N-[1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-furyl)-6,8-dimethylquinoline-4-carboxamide (): Structural differences: Carboxamide linkage (vs. sulfonamide in the target) and quinoline (vs. pyrroloquinoline). Activity: Acts as a GLUT1 inhibitor, suggesting the pyrazole-furan-quinoline scaffold may target metabolic transporters. The sulfonamide in the target could enhance polarity and binding specificity .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Structural differences: Pyrazolopyrimidine core (vs. pyrroloquinoline) and chromene substituent. Synthesis: Both compounds use sulfonamide coupling, but the target’s ethyl-pyrazole linker may require multi-step alkylation .
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide ():
- Substituent contrast : Nitro and difluoromethyl groups (electron-withdrawing) vs. the target’s electron-donating methyl and furan groups.
- logP impact : Nitro groups reduce lipophilicity, whereas methyl/furan increase it .
Physicochemical and Functional Implications
- Hydrogen bonding: The target’s sulfonamide (2 H-bond donors/acceptors) and furan oxygen (1 acceptor) enhance polar interactions vs. analogs with fewer donors (e.g., : 1 donor). This could improve target affinity but reduce membrane permeability.
- Synthetic complexity : Multi-component reactions (e.g., Suzuki coupling for pyrazole-ethyl linkage) may be required, analogous to methods in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
